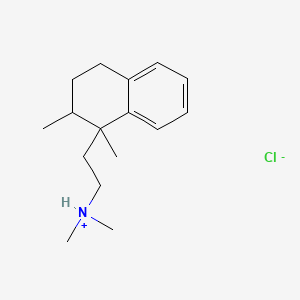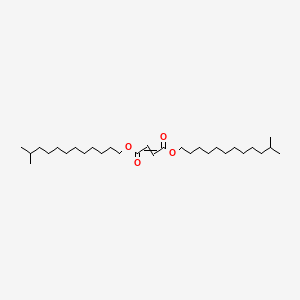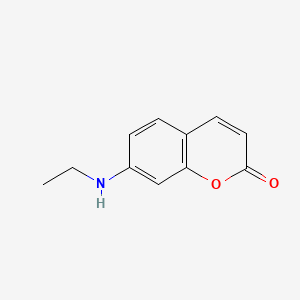
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a naphthalene ring system and multiple methyl groups.
Métodos De Preparación
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves several steps. One common method includes the reduction of 1-naphthylamine derivatives under specific conditions. Industrial production often utilizes catalytic hydrogenation and methylation processes to achieve the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Análisis De Reacciones Químicas
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of tetrahydronaphthalene derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce different functional groups into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Aplicaciones Científicas De Investigación
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparación Con Compuestos Similares
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthalenamine, 1,2,3,4-tetrahydro-: This compound shares a similar naphthalene ring system but lacks the multiple methyl groups.
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar structure but differs in the position and number of methyl groups.
2-(1-Naphthyl)ethylamine: This compound has a similar ethylamine group but differs in the position of the naphthalene ring.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63766-06-3 |
|---|---|
Fórmula molecular |
C16H26ClN |
Peso molecular |
267.84 g/mol |
Nombre IUPAC |
2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25N.ClH/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4;/h5-8,13H,9-12H2,1-4H3;1H |
Clave InChI |
ANMUIGNXWIBGAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=CC=CC=C2C1(C)CC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)






![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)


![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)

![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)
